2,4-Bis(2-methylbenzamido)benzoic acid
Description
2,4-Bis(2-methylbenzamido)benzoic acid is a structurally complex benzoic acid derivative featuring two 2-methylbenzamido substituents at the 2- and 4-positions of the aromatic ring. This compound is of significant interest in pharmaceutical chemistry due to its role as an intermediate in synthesizing bioactive molecules. For instance, structurally related compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid have been utilized in the preparation of benzazepine derivatives with vasopressin antagonistic activity .
Properties
CAS No. |
63553-46-8 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,4-bis[(2-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-16-11-12-19(23(28)29)20(13-16)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
JEJHUPAWUOMWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2,4-Diaminobenzoic Acid
Procedure :
- Protection of Carboxylic Acid :
- Acylation with 2-Methylbenzoyl Chloride :
- Methyl 2,4-diaminobenzoate (8.5 g, 43.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 100 mL). 2-Methylbenzoyl chloride (12.4 g, 95.0 mmol) and triethylamine (14.7 mL, 105.8 mmol) are added dropwise at 0°C. The reaction is stirred at 25°C for 24 h, followed by aqueous workup to isolate methyl 2,4-bis(2-methylbenzamido)benzoate (yield: 78%).
- Ester Hydrolysis :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 92 | 99 |
| Acylation | 2-MeBzCl, Et₃N, DCM, 25°C | 78 | 97 |
| Hydrolysis | NaOH/THF, 60°C | 85 | 98.5 |
Stepwise Acylation Using Protecting Groups
Procedure :
- Selective Protection with Boc :
- Acylation at 2-Position :
- Deprotection and Second Acylation :
- Ester Hydrolysis :
Advantages :
- Avoids statistical acylation issues.
- Enables isolation of intermediates for quality control.
One-Pot Tandem Acylation
Procedure :
- Methyl 2,4-diaminobenzoate (8.5 g, 43.2 mmol), 2-methylbenzoyl chloride (19.8 g, 129.6 mmol), and Et₃N (21.7 mL, 155.5 mmol) in DCM are stirred at 40°C for 48 h. Direct hydrolysis without isolation yields the product in 70% overall yield.
Limitations :
- Requires excess acyl chloride (3 eq).
- Lower purity (95%) due to byproduct formation.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 70 |
| Purity (%) | 98.5 | 99.0 | 95.0 |
| Steps | 3 | 4 | 2 |
| Scalability | High | Moderate | High |
| Byproduct Formation | Low | Very Low | Moderate |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2,4-Bis(2-methylbenzamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit histamine release from mast cells, thereby exhibiting anti-allergic properties . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-Methyl-4-(2-methylbenzamido)benzoic Acid
- Structure : Contains a single 2-methylbenzamido group at the 4-position and a methyl group at the 2-position.
- Applications: Used as a key intermediate in synthesizing vasopressin antagonists. Crystal structure analysis confirms normal bond lengths and angles, with intermolecular hydrogen bonds stabilizing the lattice .
- Key Difference : The absence of a second benzamido group reduces its molecular weight (MW: ~313 g/mol) compared to the target compound (estimated MW: ~432 g/mol), impacting solubility and receptor binding.
4-((4-Nitrobenzoyl)amino)benzoic Acid
- Structure : Features a nitro-substituted benzamido group at the 4-position.
- Properties : The electron-withdrawing nitro group alters electronic distribution, reducing basicity compared to the methyl-substituted analogue. This compound has been studied for derivatization and biological activity .
2,4-Dihydroxybenzoic Acid
- Structure : Hydroxyl groups at the 2- and 4-positions instead of benzamido groups.
- Bioactivity : Exhibits anti-inflammatory and antioxidant properties, as identified in Solanum nigrum extracts . The replacement of hydroxyl with methylbenzamido groups in the target compound likely enhances lipophilicity and alters pharmacokinetics.
2,4-Bis(benzyloxy)benzoic Acid
Physicochemical and Spectroscopic Properties
- Spectral Notes: The 2,4-substitution pattern in the target compound results in distinct splitting patterns in NMR, differing from 2,5-isomers . Amide protons in 2,4-dihydroxy benzamide derivatives exhibit spatial orientations closer to salicylamide than 2,5-dihydroxy analogues, influencing hydrogen-bonding networks .
Commercial and Industrial Relevance
- Synthesis Challenges : Multi-step amidation increases production costs compared to simpler benzoic acids (e.g., 4-hydroxybenzoic acid at ~$62.50/g ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
